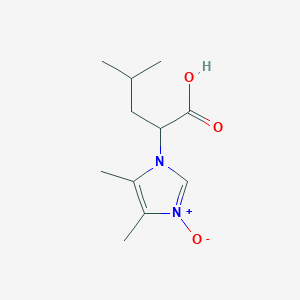

2-(4,5-dimethyl-3-oxido-1H-imidazol-1-yl)-4-methylpentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4,5-Dimethyl-3-oxido-1H-imidazol-1-yl)-4-methylpentanoic acid, commonly referred to as DMOMP, is an organic compound with a wide range of applications in the scientific research field. It is a carboxylic acid found in nature and is used as a building block in the synthesis of molecules. DMOMP is a versatile compound and has been used in a variety of research applications, including the study of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Chemical Interactions and Formation

- Methylglyoxal Formation and Detection : Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, forms various compounds including 2-amino-5-(2-amino-5-hydro-5-methyl-4-imidazolon-1-yl)pentanoic acid through enzymatic and nonenzymatic reactions. These compounds are associated with diabetes and neurodegenerative diseases complications, and MG can be quantified by HPLC or GC methods after derivatization with diamino derivatives of benzene and naphthalene, cysteamine, and others (Nemet, Varga-Defterdarović, & Turk, 2006).

Synthesis and Analytical Methods

- Synthesis of Dimethyl Derivatives for Herbicide Analysis : The dimethyl derivatives of various imazaquin, imazapyr, and related compounds, including 2-[4,5-dihydro-1,4-dimethyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-4-methyl benzoic acid, have been synthesized for developing gas chromatographic methods for analyzing imidazolinone herbicides in water, soybean, and soil (Anisuzzaman et al., 2000).

Bioorganic Chemistry

- Inhibition of Nitric Oxide Synthases : S-2-Amino-5-(2-aminoimidazol-1-yl)pentanoic acid and related compounds have been used as lead compounds in designing more potent inhibitors of nitric oxide synthases. These inhibitors interact with the binding site for the natural substrate, providing insights into structure-activity relationships for azoles (Ulhaq et al., 1998).

Crystallography and Structural Chemistry

- Synthesis and Crystal Structures of Conglomerates : The novel conglomerates obtained from the crystallization of racemic 2,5-dioxohexahydroimidazo[4,5-d]imidazole-1(2H)-yl)-3-methylbutanoic acids showed differences in molecular geometry, leading to insights into non-centrosymmetric space group crystal structures (Baranov, Vol'khina, & Kravchenko, 2021).

Eigenschaften

IUPAC Name |

2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-7(2)5-10(11(14)15)12-6-13(16)9(4)8(12)3/h6-7,10H,5H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAGWYXCCVYCHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=CN1C(CC(C)C)C(=O)O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2465355.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2465357.png)

![4-{(5Z)-5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B2465364.png)